4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane
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Overview
Description
4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane is an organic compound characterized by the presence of a chloro group, a methanesulfinyl group, and a methylsulfanyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane typically involves multiple steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as butane derivatives.
Sulfinylation: The methanesulfinyl group is introduced via sulfinylation reactions, which may involve the use of sulfinyl chlorides or sulfinyl esters.
Sulfanylation: The methylsulfanyl group is added through sulfanylation reactions, typically using methylthiol or related reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst selection to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the sulfinyl and sulfanyl groups can undergo redox reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(methanesulfonyl)-1-(methylsulfanyl)butane: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-Chloro-1-(methanesulfinyl)-1-(ethylsulfanyl)butane: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity patterns compared to its analogs.
Properties
CAS No. |
920492-33-7 |
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Molecular Formula |
C6H13ClOS2 |
Molecular Weight |
200.8 g/mol |
IUPAC Name |
4-chloro-1-methylsulfanyl-1-methylsulfinylbutane |
InChI |
InChI=1S/C6H13ClOS2/c1-9-6(10(2)8)4-3-5-7/h6H,3-5H2,1-2H3 |
InChI Key |
YIPDTUGPEMKDKU-UHFFFAOYSA-N |
Canonical SMILES |
CSC(CCCCl)S(=O)C |
Origin of Product |
United States |
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